6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride

Description

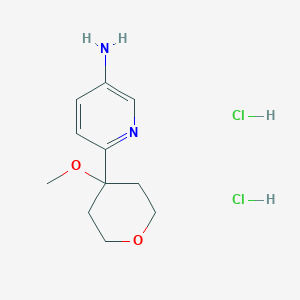

6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride (CAS: 2230804-03-0) is a pyridine-derived small molecule scaffold featuring a methoxy-substituted tetrahydropyran (oxane) ring at the 6-position of the pyridine core. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound’s structure includes a pyridin-3-amine group, which is a common pharmacophore in drug discovery due to its ability to participate in hydrogen bonding and π-π interactions .

Key properties include:

- Molecular Formula: C₁₁H₁₇Cl₂N₂O₂ (derived from substituent analysis).

- Applications: Versatile building block for kinase inhibitors, receptor modulators, and heterocyclic compound synthesis.

- Commercial Availability: Offered by suppliers like CymitQuimica at 50 mg (1,378.00 €) and 500 mg (3,926.00 €) quantities .

Properties

IUPAC Name |

6-(4-methoxyoxan-4-yl)pyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c1-14-11(4-6-15-7-5-11)10-3-2-9(12)8-13-10;;/h2-3,8H,4-7,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLBQZYUZLIERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOCC1)C2=NC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride typically involves the reaction of 4-methoxytetrahydro-2H-pyran with 3-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and efficiency. The compound is then purified through various techniques such as crystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Key Steps

-

Formation of the 4-Methoxyoxan-4-yl Substituent

The oxan (tetrahydrofuran) ring with a methoxy group is a critical substituent. Synthesis may involve acylation or condensation reactions, as seen in similar oxan derivatives. For example, starting materials like 4-methoxyphenylacetic acid could undergo cyclization to form the oxan ring. -

Pyridine Ring Functionalization

The pyridine core is functionalized at position 6 with the oxan substituent. This may require nucleophilic aromatic substitution or coupling reactions (e.g., Ullmann coupling) under basic conditions . -

Amination at Position 3

The amino group at position 3 could be introduced via reduction of a nitro group or direct amination (e.g., using ammonia or aminating agents) . -

Dihydrochloride Salt Formation

The final step involves protonation of the amino group using hydrochloric acid to form the dihydrochloride salt.

Nucleophilic Aromatic Substitution

Pyridine’s aromaticity is disrupted by activating groups (e.g., amino or methoxy groups), enabling substitution reactions. For example, the oxan substituent at position 6 may facilitate electrophilic attack at position 3, where the amino group resides .

Condensation Reactions

Condensation reactions, such as those involving acetic anhydride (as seen in pyridazine derivatives ), could play a role in forming the oxan-pyridine linkage.

Salt Formation

The dihydrochloride salt forms via protonation of the amino group. This reaction typically occurs in polar solvents (e.g., ethanol) with excess HCl, stabilizing the compound and enhancing solubility .

Solubility

The compound’s solubility is influenced by its polar functional groups (amino, methoxy). It likely dissolves well in polar solvents like methanol but poorly in non-polar solvents.

Reactivity

-

Acidic Conditions : Stable under acidic conditions but may decompose under strong bases.

-

Nucleophilic Attack : The amino group can participate in reactions with electrophiles (e.g., acylation) .

-

Enaminone Formation : Similar to pyridazine derivatives , the compound may undergo enaminone formation with DMF-DMA, enabling further functionalization.

Analytical Data

Table 1: Synthesis Conditions

| Step | Reagents/Conditions | Solvent | Temperature |

|---|---|---|---|

| Oxan Ring Formation | Acylation/Condensation | Toluene/DCM | -78°C to RT |

| Pyridine Functionalization | Ullmann Coupling | Copper catalysts | Elevated |

| Amination | Ammonia/Reduction | Ethanol | RT |

| Salt Formation | HCl gas | Ethanol | RT |

Table 2: Spectroscopic Data

| Property | Details |

|---|---|

| 1H NMR | Proton environments: Aromatic (δ 7.8–8.5 ppm), methoxy (δ ~3.8 ppm), NH2 (δ ~5.0 ppm) |

| 13C NMR | Carbonyl (δ ~188 ppm), aromatic carbons (δ 120–150 ppm) |

| MS | Molecular ion peak (M+1) |

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including 6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride. Research indicates that compounds with similar structures exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interaction with bacterial enzymes, leading to inhibition of growth or cell death .

Anticancer Activity

The compound has also shown promise in anticancer research. Its structural similarity to known anticancer agents suggests that it may inhibit specific cancer cell lines. In vitro studies have demonstrated cytotoxic effects against various cancer types, indicating its potential as a lead compound for further development in cancer therapeutics .

Drug Development

This compound serves as a valuable scaffold for drug development. Its derivatives are being explored for their ability to modulate biological pathways relevant to diseases such as cancer and bacterial infections. The compound's ability to act on multiple targets enhances its attractiveness in drug design .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of several pyridine derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the methoxy group significantly influenced antibacterial potency .

- Cytotoxicity in Cancer Cells : In a series of experiments, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that certain structural modifications led to enhanced activity, suggesting pathways for optimizing therapeutic efficacy in oncology applications .

Mechanism of Action

The mechanism of action of 6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridin-3-amine derivatives are widely explored for their structural diversity and bioactivity. Below is a comparative analysis of 6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Solubility and Stability :

- The methoxyoxan substituent in the target compound provides a balance between lipophilicity and solubility, whereas morpholine derivatives (e.g., 6-(morpholin-4-yl)pyridin-3-amine dihydrochloride) exhibit higher polarity due to the oxygen-rich morpholine ring .

- Steric modifications, such as 2,6-dimethylmorpholine, improve metabolic stability by reducing susceptibility to oxidative enzymes .

Biological Activity :

- Piperidine-substituted analogs (e.g., 6-(4,4-dimethylpiperidin-1-yl)pyridin-3-amine dihydrochloride) show enhanced blood-brain barrier penetration, making them suitable for CNS-targeted therapies .

- Fluorinated derivatives like 6-(difluoromethyl)pyridin-3-amine dihydrochloride leverage fluorine’s electronegativity for improved target binding and pharmacokinetics .

Synthetic Accessibility :

- The methoxyoxan group introduces synthetic complexity compared to simpler substituents like morpholine or piperidine, impacting cost and scalability .

Biological Activity

6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride is a pyridine derivative that has garnered interest for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various therapeutic applications, including cancer treatment and antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxyoxane moiety, which contributes to its biological properties. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays.

Research indicates that this compound interacts with specific molecular targets, influencing various biochemical pathways:

- Inhibition of Kinase Activity : Similar to other pyridine derivatives, this compound may inhibit specific kinases involved in cell proliferation and survival, potentially leading to reduced tumor growth .

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biological Activity Overview

Case Studies

- Anticancer Efficacy

- Antimicrobial Properties

- Anti-inflammatory Activity

Discussion

The biological activity of this compound is indicative of the broader class of pyridine derivatives known for their pharmacological potential. The unique methoxyoxane substitution enhances its interactions with biological targets, making it a candidate for further development in both oncology and infectious disease therapeutics.

Q & A

Q. What are the standard synthetic routes for preparing 6-(4-Methoxyoxan-4-yl)pyridin-3-amine dihydrochloride?

A common approach involves nucleophilic substitution between a pyridine-3-amine derivative and 4-methoxyoxane, followed by dihydrochloride salt formation using HCl. For example, analogous syntheses utilize Schiff base formation (e.g., aldehydes reacting with amines in ethanol with acetic acid catalysis) followed by purification via vacuum filtration and washing with solvents like methanol or water . Post-synthesis, the compound is typically characterized using NMR (¹H and ¹³C), FTIR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers verify the purity and structural identity of this compound?

Key methods include:

- NMR spectroscopy : To confirm proton and carbon environments (e.g., methoxy and pyridine ring signals). Residual solvent peaks (e.g., DMSO-d6 at 2.50 ppm) serve as internal references .

- FTIR : Identifies functional groups (e.g., amine N-H stretches, C-O-C ether vibrations) .

- HRMS : Validates molecular weight and isotopic patterns .

- Elemental analysis : Confirms stoichiometry of C, H, N, and Cl.

Q. What safety precautions are recommended for handling this compound?

Based on structurally similar dihydrochloride salts:

- Use personal protective equipment (PPE): Lab coat, gloves, and eye protection.

- Avoid inhalation/ingestion; work in a fume hood.

- In case of skin contact, rinse immediately with water. For spills, prevent environmental contamination by containing liquids and using inert absorbents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity of the methoxyoxane moiety.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or acid/base conditions could accelerate substitution reactions.

- Temperature control : Elevated temperatures (e.g., 80–100°C) may improve kinetics but require monitoring for decomposition.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) can isolate the product .

Q. How should researchers address contradictions in spectroscopic or crystallographic data?

- Cross-validation : Combine NMR, HRMS, and X-ray crystallography (if single crystals are obtainable). For example, SHELXL refinement can resolve ambiguities in bond lengths/angles .

- Computational modeling : Density functional theory (DFT) predicts vibrational spectra (FTIR) and NMR chemical shifts, aiding in data interpretation .

- Literature comparison : Compare with analogous compounds (e.g., 6-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) to identify expected spectral features .

Q. What strategies can mitigate solubility challenges in biological assays?

- pH adjustment : The dihydrochloride salt is likely water-soluble at neutral pH. For hydrophobic matrices (e.g., cell membranes), use co-solvents like DMSO (≤1% v/v) .

- Prodrug design : Modify the methoxyoxane group to enhance lipophilicity (e.g., ester prodrugs hydrolyzed in vivo) .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can the compound’s mechanism of action be explored theoretically?

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases, GPCRs) based on structural analogs like p38 MAP kinase inhibitors .

- QSAR modeling : Correlate substituent effects (e.g., methoxyoxane size) with biological activity to guide SAR studies .

Methodological Considerations

Q. What analytical techniques are critical for stability studies?

Q. How to design a robust experimental framework for studying this compound?

- Link to theory : Ground hypotheses in existing frameworks (e.g., enzyme inhibition kinetics or receptor-ligand interactions) .

- Controls : Include positive/negative controls (e.g., known kinase inhibitors for activity assays) .

- Reproducibility : Document reaction parameters (solvent purity, stirring rate) and validate results across multiple batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.